Oxfendazole

Catalog No.
S581518
CAS No.
53716-50-0
M.F
C15H13N3O3S
M. Wt
315.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxfendazole

CAS Number

53716-50-0

Product Name

Oxfendazole

IUPAC Name

methyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

InChI

InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)

InChI Key

BEZZFPOZAYTVHN-UHFFFAOYSA-N

SMILES

Array

Synonyms

FBZ-SO, fenbendazole sulfoxide, methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate, oxfendazole, oxfendazole monohydrochloride, RS 8858, Synanthic

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3

The exact mass of the compound Oxfendazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758943. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Oxfendazole (CAS: 53716-50-0) is a broad-spectrum benzimidazole anthelmintic, widely utilized in veterinary medicine to control and treat infections from roundworms, lungworms, and tapeworms. As the sulfoxide metabolite of fenbendazole, it functions by inhibiting the polymerization of β-tubulin in parasites, which disrupts essential cellular functions and leads to parasite death. Its established use in livestock like cattle, sheep, and horses, coupled with ongoing research for human applications, makes understanding its specific attributes critical for procurement in both research and industrial settings.

While benzimidazoles share a core mechanism, substituting Oxfendazole with its precursor Fenbendazole or the close analog Albendazole can lead to significant differences in processability and in-vivo performance. Oxfendazole is the direct sulfoxide metabolite of Fenbendazole; administering it bypasses the initial metabolic oxidation step, which can lead to more predictable plasma concentrations of the active moiety. Furthermore, its distinct sulfoxide structure results in higher aqueous solubility compared to Fenbendazole and Albendazole, a critical factor for formulation development and achieving sufficient bioavailability. These physicochemical and pharmacokinetic differences mean that substitution is not straightforward and can compromise the efficacy and reproducibility of a final formulation or experimental outcome.

Superior Aqueous Solubility for Enhanced Formulation Potential

Oxfendazole exhibits significantly higher aqueous solubility compared to other key benzimidazoles, a critical attribute for developing bioavailable oral formulations. One study reports its solubility as 44.12 µg/mL, which is substantially greater than that of Albendazole (26.58 µg/mL) and its direct precursor Fenbendazole (1.60 µg/mL). This improved solubility is a direct consequence of the polar sulfoxide group and can reduce the need for complex solubilization technologies during formulation.

Evidence DimensionAqueous Solubility
Target Compound Data44.12 µg/mL
Comparator Or BaselineAlbendazole (26.58 µg/mL) and Fenbendazole (1.60 µg/mL)
Quantified Difference~1.7x more soluble than Albendazole; ~27.6x more soluble than Fenbendazole
ConditionsAqueous solution, comparative data from patent literature and research papers.

Higher intrinsic solubility simplifies formulation development, potentially lowering manufacturing costs and improving the likelihood of achieving therapeutic bioavailability.

Direct Administration of Active Metabolite Achieves Higher Peak Plasma Concentration vs. Precursor

Administering Oxfendazole directly results in higher peak plasma concentrations of the active compound compared to administering its parent drug, Fenbendazole. In a pharmacokinetic study in cattle at a 4.5 mg/kg oral dose, direct administration of Oxfendazole resulted in a mean peak plasma concentration of 0.20 µg/ml for Oxfendazole itself. In contrast, when Fenbendazole was administered at the same dose, the resulting peak concentration of its metabolite, Oxfendazole, was only 0.13 µg/ml.

Evidence DimensionMean Peak Plasma Concentration (Cmax) of Oxfendazole
Target Compound Data0.20 µg/ml (when Oxfendazole is administered)
Comparator Or BaselineFenbendazole (administration results in 0.13 µg/ml of Oxfendazole)
Quantified Difference54% higher peak plasma concentration of the active metabolite
ConditionsOral administration in cattle at 4.5 mg/kg body weight.

Procuring Oxfendazole provides more efficient and predictable systemic exposure to the active agent, bypassing reliance on variable host metabolism to convert the precursor drug.

Demonstrated Higher In Vivo Efficacy Against Cystic Echinococcosis Compared to Albendazole

In a direct comparative study on naturally infected sheep and goats, Oxfendazole demonstrated superior efficacy against cystic echinococcosis compared to Albendazole at the same dosage. Microscopic examination showed that 93.3% of cysts from the Oxfendazole-treated group had dead protoscolices, whereas only 60.9% of cysts from the Albendazole-treated group showed the same result. Both drugs were administered orally at 30 mg/kg body weight twice a week for four weeks.

Evidence DimensionCyst Viability Reduction (% of cysts with dead protoscolices)
Target Compound Data93.3%
Comparator Or BaselineAlbendazole (60.9%)
Quantified Difference53% higher efficacy in killing protoscolices
ConditionsTreatment of naturally acquired cystic echinococcosis in sheep and goats; 30 mg/kg oral dose twice weekly for 4 weeks.

For research or therapeutic development targeting specific parasites like E. granulosus, Oxfendazole can provide a significantly stronger and more definitive effect than Albendazole at an equivalent dose.

Formulation of Aqueous-Based Veterinary Medicines

The significantly higher aqueous solubility of Oxfendazole compared to Fenbendazole and Albendazole makes it a more suitable candidate for developing stable aqueous suspensions or other water-based oral drenches, potentially improving bioavailability and ease of administration in livestock.

Pharmacokinetic Studies Requiring Direct Dosing of the Active Metabolite

For research focused on the direct effects and disposition of the active sulfoxide metabolite, procuring Oxfendazole is essential. Its use eliminates the metabolic variability of converting Fenbendazole, ensuring more consistent and higher peak plasma concentrations for dose-response modeling and efficacy testing.

High-Efficacy Anthelmintic Screening Programs

In screening programs or head-to-head efficacy trials against specific helminths, such as *Echinococcus granulosus*, Oxfendazole serves as a strong positive control or lead candidate due to its demonstrated superior in-vivo performance against common benchmarks like Albendazole.

Development of Combination Therapies Targeting Benzimidazole-Resistant Parasites

Given its demonstrated efficacy against certain benzimidazole-resistant strains of parasites like *Haemonchus contortus*, Oxfendazole is a critical component for research into next-generation anthelmintics and combination therapies designed to overcome resistance.

Physical Description

Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

315.06776246 Da

Monoisotopic Mass

315.06776246 Da

Heavy Atom Count

22

Melting Point

253 °C

UNII

OMP2H17F9E

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 77 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 76 of 77 companies with hazard statement code(s):;
H319 (51.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (46.05%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (46.05%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (46.05%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (46.05%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anthelmintics

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

53716-50-0

Wikipedia

Oxfendazole

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Last modified: 09-13-2023
Guinan JJ: Oxfendazole treatment of horses. Aust Vet J. 1983 Jun;60(6):193-4. [PMID:6626071]
Rowlands DT, Shepherd MT, Collins KR: The oxfendazole pulse release bolus. J Vet Pharmacol Ther. 1988 Dec;11(4):405-8. [PMID:3210268]
Middelberg A, McKenna PB: Oxfendazole resistance in Nematodirus spathiger. N Z Vet J. 1983 May;31(5):65-6. [PMID:16030961]
Jones PG: Oxfendazole and ivermectin in calves. Vet Rec. 1988 Feb 6;122(6):143-4. [PMID:3369070]
Marriner SE, Bogan JA: Pharmacokinetics of oxfendazole in sheep. Am J Vet Res. 1981 Jul;42(7):1143-5. [PMID:7271032]
Kingsbury PA, Rowlands DT, Reid JF: Anthelmintic activity of oxfendazole in pigs. Vet Rec. 1981 Jan 3;108(1):10-1. [PMID:7233774]
Soraci AL, Mestorino N, Errecalde JO: Some pharmacokinetic parameters of oxfendazole in sheep. Vet Res Commun. 1997 May;21(4):283-7. [PMID:9151412]
Webb RF, McCully CH: Resistance of Haemonchus contortus to oxfendazole. Aust Vet J. 1979 Jul;55(7):347-8. [PMID:518439]
Morgan DW: Toxicity study of oxfendazole in pregnant sows. Vet Rec. 1982 Aug 21;111(8):161-3. [PMID:7135784]
Ortiz P, Terrones S, Cabrera M, Hoban C, Ceballos L, Moreno L, Canton C, Donadeu M, Lanusse C, Alvarez L: Oxfendazole flukicidal activity in pigs. Acta Trop. 2014 Aug;136:10-3. doi: 10.1016/j.actatropica.2014.03.024. Epub 2014 Apr 5. [PMID:24713198]
Yannai, Shmuel (2003). Dictionary of Food Compounds with : Additives, Flavors, and Ingredients. CRC Press LLC.

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